3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
CAS No.:
Cat. No.: VC13289613
Molecular Formula: C14H17ClO4
Molecular Weight: 284.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClO4 |
|---|---|
| Molecular Weight | 284.73 g/mol |
| IUPAC Name | (E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)/b6-5+ |
| Standard InChI Key | FYLWDNBTOCCUAF-AATRIKPKSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OCC |
| SMILES | CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is C₁₄H₁₇ClO₄, with a molecular weight of 284.73 g/mol. Its IUPAC name, (E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid, reflects the trans configuration of the acrylic acid moiety. The structure comprises:
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A phenyl ring with chloro (-Cl), ethoxy (-OCH₂CH₃), and propoxy (-OCH₂CH₂CH₃) substituents at positions 3, 5, and 4, respectively.
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A prop-2-enoic acid group (-CH₂CH₂COOH) conjugated to the aromatic system.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇ClO₄ | |
| Molecular Weight | 284.73 g/mol | |
| SMILES Notation | CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC | |
| Solubility | Not fully characterized |
The presence of ethoxy and propoxy groups enhances lipophilicity compared to simpler cinnamic acid derivatives, potentially improving membrane permeability in biological systems .
Synthesis and Optimization
The synthesis of 3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves multi-step organic reactions, though detailed protocols remain scarce in public literature. General approaches for analogous compounds suggest:
Key Synthetic Routes
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Claisen-Schmidt Condensation: A base-catalyzed reaction between substituted benzaldehydes and propionic acid derivatives . For example, 3-chloro-4-propoxyphenylacetaldehyde may undergo condensation with malonic acid under basic conditions.
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Continuous Flow Reactors: Industrial-scale synthesis often employs flow chemistry to enhance yield and purity. This method allows precise control over reaction parameters (e.g., temperature, residence time), critical for managing the reactivity of halogenated intermediates.
Challenges in Synthesis
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Regioselectivity: Ensuring proper positioning of the chloro, ethoxy, and propoxy groups requires careful selection of protecting groups.
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Steric Hindrance: Bulky alkoxy substituents (e.g., propoxy) may slow reaction kinetics, necessitating elevated temperatures or catalysts .
Comparative Analysis with Analogues
The biological and chemical profiles of 3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid can be contextualized against related structures:
Key Trends:
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Alkoxy Chain Length: Propoxy groups (vs. methoxy) increase lipophilicity, potentially enhancing blood-brain barrier penetration .
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Chloro Positioning: Meta-substitution (position 3) optimizes steric interactions with biological targets.
Applications and Future Directions
Pharmaceutical Development
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Neuroinflammatory Disorders: The compound’s potential to modulate microglial activation merits investigation in Alzheimer’s disease models .
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Topical Formulations: High lipophilicity supports dermal delivery for treating psoriasis or eczema.
Agricultural Uses
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Herbicide Adjuvants: Synergistic effects with commercial herbicides could reduce application rates and resistance risks.
Research Gaps
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